Methyl 2-oxooxazolidine-4-carboxylate
Overview
Description
Methyl 2-oxooxazolidine-4-carboxylate is a heterocyclic organic compound with the molecular formula C5H7NO4. It is characterized by a five-membered oxazolidine ring, which contains both nitrogen and oxygen atoms. This compound is often used as a building block in organic synthesis due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-oxooxazolidine-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of an amino acid derivative with an appropriate carbonyl compound under acidic or basic conditions. For example, the reaction of glycine methyl ester with ethyl glyoxylate in the presence of a base such as sodium hydroxide can yield this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-oxooxazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert it into oxazolidine derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the oxazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce various substituted oxazolidines.
Scientific Research Applications
Methyl 2-oxooxazolidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor agonists.
Medicine: Research into its derivatives has led to the development of potential therapeutic agents for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-oxooxazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
- Methyl 2-oxo-1,3-oxazolidine-4-carboxylate
- ®-Methyl 2-oxooxazolidine-4-carboxylate
- (S)-Methyl 2-oxooxazolidine-4-carboxylate
Comparison: Methyl 2-oxooxazolidine-4-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct reactivity and stability
Properties
IUPAC Name |
methyl 2-oxo-1,3-oxazolidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c1-9-4(7)3-2-10-5(8)6-3/h3H,2H2,1H3,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIWTVKXOORXAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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